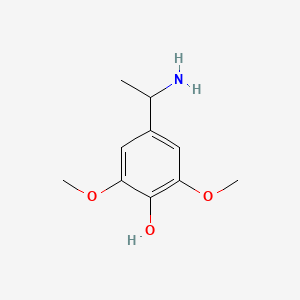
4-(1-Aminoethyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Aminoethyl)-2,6-dimethoxyphenol is an organic compound with a phenolic structure It is characterized by the presence of an aminoethyl group and two methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethoxyphenol as the starting material.
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Aminoethyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Aminoethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Aminoethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aminoethyl)phenol: Lacks the methoxy groups, which may affect its reactivity and applications.
2,6-Dimethoxyphenol: Lacks the aminoethyl group, which may limit its biological activity.
4-(1-Aminoethyl)-2-methoxyphenol: Has only one methoxy group, which may alter its chemical properties.
Uniqueness
4-(1-Aminoethyl)-2,6-dimethoxyphenol is unique due to the presence of both the aminoethyl and methoxy groups, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-(1-aminoethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3/h4-6,12H,11H2,1-3H3 |
InChI-Schlüssel |
KXYXVWFMCGCXKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


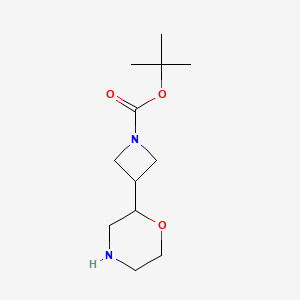
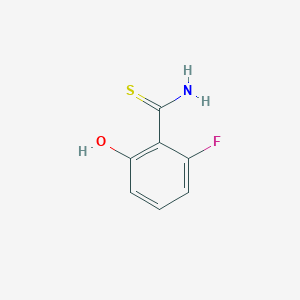

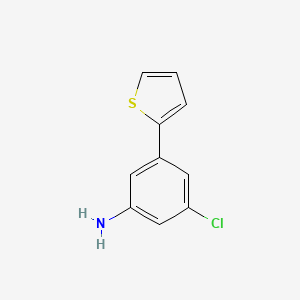
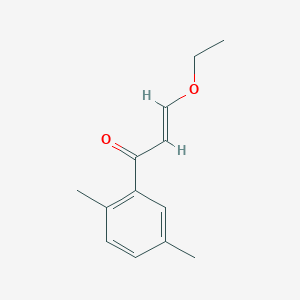





![{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
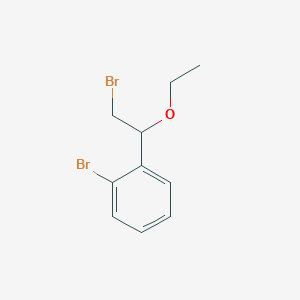
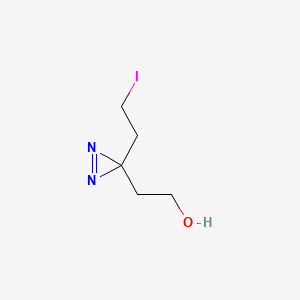
![4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid](/img/structure/B13619652.png)
